Trisphaeridine

描述

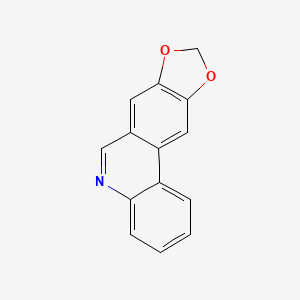

Structure

2D Structure

3D Structure

属性

CAS 编号 |

224-11-3 |

|---|---|

分子式 |

C14H9NO2 |

分子量 |

223.23 g/mol |

IUPAC 名称 |

[1,3]dioxolo[4,5-j]phenanthridine |

InChI |

InChI=1S/C14H9NO2/c1-2-4-12-10(3-1)11-6-14-13(16-8-17-14)5-9(11)7-15-12/h1-7H,8H2 |

InChI 键 |

RFILRSDHWIIIMN-UHFFFAOYSA-N |

SMILES |

C1OC2=C(O1)C=C3C4=CC=CC=C4N=CC3=C2 |

规范 SMILES |

C1OC2=C(O1)C=C3C4=CC=CC=C4N=CC3=C2 |

其他CAS编号 |

224-11-3 |

同义词 |

trisphaeridine trispheridine |

产品来源 |

United States |

Natural Origin, Isolation, and Characterization of Trisphaeridine

Botanical Sources and Biogeographical Distribution of Trisphaeridine-Producing Species

This compound is an alkaloid found within the Amaryllidaceae family, a group of plants comprising approximately 65 genera and 1,000 species. iiarjournals.org These plants are a rich source of structurally diverse alkaloids, with nearly 500 different compounds having been isolated from them. iiarjournals.org

Specific plant species from which this compound has been isolated include:

Hymenocallis × festalis iiarjournals.orgthieme-connect.com

Hippeastrum aulicum scielo.br

Zephyranthes candida tandfonline.comnih.gov

Galanthus nivalis researchgate.net

Amaryllis belladonna mdpi.com

Eucharis amazonica scispace.com

Narcissus tazetta subsp. chinensis thieme-connect.com

Various species within the genus Clinanthus mdpi.com

Geographical Distribution of Key Botanical Sources

The Amaryllidaceae family is predominantly found in tropical and subtropical regions. iiarjournals.orgresearchgate.net Key centers of diversification for this plant family are South Africa and South America. scielo.org.mx The genus Hippeastrum, a known source of this compound, is distributed from Mexico and the West Indies to Argentina, with a significant presence in eastern Brazil, the Peruvian Andes, and Bolivia. scielo.org.mx Clivia miniata, another member of the Amaryllidaceae family, is native to South Africa and Swaziland. mdpi.com The genus Galanthus is found in Europe and the Middle East. nih.gov Macleaya cordata, while not a source of this compound, is another example of a benzylisoquinoline alkaloid-producing plant and is primarily distributed in China and Japan. maxapress.com

Methodologies for Isolation and Purification of this compound

The isolation of this compound from its natural plant sources involves a series of extraction and purification steps.

Extraction Protocols from Plant Material

A common initial step is the extraction of alkaloids from the plant material, which typically consists of fresh or dried bulbs and leaves. scielo.brtandfonline.comscispace.com A standard method involves acid-base extraction. tandfonline.comresearchgate.net The plant material is often pulverized and then subjected to maceration in a solvent like methanol (B129727). tandfonline.com The resulting crude extract is then acidified, for instance with sulfuric or hydrochloric acid, and washed with a non-polar solvent such as n-hexane or diethyl ether to remove neutral compounds like fats and chlorophyll. scielo.brtandfonline.comresearchgate.net The acidic aqueous phase is then made basic, often with ammonium (B1175870) hydroxide, to a pH of around 10. scielo.brtandfonline.com This is followed by extraction with organic solvents of increasing polarity, such as chloroform (B151607), ethyl acetate (B1210297), and a mixture of ethyl acetate and methanol. scielo.brtandfonline.com

Chromatographic Separation Techniques for this compound Enrichment

Following extraction, chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of other alkaloids and plant constituents. umlub.plresearchgate.net Column chromatography is a widely used method. scielo.brmdpi.comresearchgate.net In this technique, the crude alkaloid extract is applied to a column packed with a stationary phase, such as silica (B1680970) gel. mdpi.comegyankosh.ac.in A mobile phase, a solvent or mixture of solvents, is then passed through the column. egyankosh.ac.in

For the isolation of this compound from Hippeastrum aulicum, for example, high-performance liquid chromatography (HPLC) with a normal phase column was used, employing a mobile phase of ethyl acetate and n-hexane. scielo.br In another instance, vacuum liquid chromatography (VLC) was used as an initial separation step for extracts from Eucharis amazonica. scispace.com Further purification often involves techniques like preparative thin-layer chromatography (PTLC). scielo.br The fractions collected from these chromatographic steps are analyzed, often using thin-layer chromatography (TLC) with a visualizing agent like Dragendorff's reagent, to identify those containing the desired compound. scielo.br

Advanced Dereplication Strategies in this compound Discovery

Dereplication is a critical process in natural product chemistry that aims to rapidly identify known compounds in a crude extract, thereby allowing researchers to focus on novel substances. numberanalytics.comresearchgate.net This approach is crucial for accelerating the discovery process and avoiding the time-consuming re-isolation of already characterized compounds. numberanalytics.comolemiss.edu

The process typically involves a combination of chromatographic separation and spectroscopic analysis. numberanalytics.com Techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy are central to modern dereplication strategies. researchgate.netnih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides the elemental composition of a compound, which is a key piece of data for identification. mdpi.com

Spectroscopic Fingerprinting for Rapid Identification

Spectroscopic fingerprinting is a crucial tool for the rapid identification of known natural products like this compound, a process often referred to as dereplication. This approach relies on comparing the spectroscopic data of a newly isolated compound with established databases.

Mass spectrometry (MS) and its tandem techniques (MS/MS) are central to this process. acs.org The fragmentation pattern of a molecule in an MS/MS experiment serves as a unique "fingerprint" that can be matched against spectral libraries. acs.org For this compound, the molecular ion peak at m/z 223.1 is a key identifier in mass spectra. researchgate.nettandfonline.com

¹H NMR and ¹³C NMR spectroscopy are also vital for creating a detailed spectroscopic fingerprint. mdpi.comresearchgate.netdergipark.org.tr Specific chemical shifts and coupling constants in the NMR spectra are characteristic of the this compound structure. For example, the ¹H NMR spectrum of this compound shows characteristic signals for aromatic protons and a methylenedioxy group. mdpi.comresearchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Reference |

|---|---|---|---|---|

| 9.10 | s | H-6 | dergipark.org.tr | |

| 8.39 | d | 8.2 | H-1 | dergipark.org.tr |

| 8.37 | d | 7.67 | researchgate.net | |

| 8.32 | d | 8.1 | mdpi.com | |

| 8.15 | d | 8.2 | H-4 | dergipark.org.tr |

| 8.13 | d | 7.67 | researchgate.net | |

| 8.13 | d | 8.1 | mdpi.com | |

| 7.93 | s | H-10 | dergipark.org.tr | |

| 7.91 | s | H-10 | researchgate.net | |

| 7.83 | s | mdpi.com | ||

| 7.73–7.64 | m | mdpi.com | ||

| 7.69 | td | 8.1 | dergipark.org.tr | |

| 7.62 | m | researchgate.net | ||

| 7.60 | dd | 11.1, 4.0 | mdpi.com | |

| 7.33 | s | H-11 | researchgate.net | |

| 7.27 | s | mdpi.com | ||

| 6.16 | d | CH₂ | researchgate.net | |

| 6.12 | s | mdpi.com |

Note: Variations in reported chemical shifts can occur due to different solvents and instrument parameters.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Reference |

|---|---|

| 159.8 | mdpi.com |

| 159.2 | mdpi.com |

| 154.4 | mdpi.com |

| 147.3 | mdpi.com |

| 132.8 | mdpi.com |

| 131.3 | mdpi.com |

| 128.7 | mdpi.com |

| 126.9 | mdpi.com |

| 125.9 | mdpi.com |

| 125.8 | mdpi.com |

| 109.7 | mdpi.com |

| 102.5 | mdpi.com |

| 99.6 | mdpi.com |

| 55.8 | mdpi.com |

| 55.6 | mdpi.com |

Note: This table presents a selection of reported ¹³C NMR data.

Chemoinformatic Approaches to Prevent Rediscovery

The rediscovery of known compounds is a significant challenge in natural product research. researchgate.net Chemoinformatic approaches, often termed dereplication, are essential for rapidly identifying known substances and focusing efforts on novel discoveries. acs.orgresearchgate.netmdpi.com

These methods involve the use of computational tools and databases to analyze spectroscopic data, primarily from Liquid Chromatography-Mass Spectrometry (LC-MS) and NMR. mdpi.comkubikat.org Untargeted metabolomics, which analyzes the complete set of small molecules in a sample, plays a central role. acs.org

Several chemoinformatic tools and databases have been developed to aid in this process. For instance, iSNAP (informatic search for natural products) is an algorithm designed for the dereplication of nonribosomal peptides using tandem mass spectrometry data. researchgate.net Other tools like DEREP-NP and platforms such as the NAPROC-13 database, which contains a vast collection of ¹³C NMR data for natural products, are also instrumental. researchgate.netnih.gov These resources allow researchers to compare the spectroscopic data of their isolated compounds against a large repository of known natural products, thereby preventing the time-consuming process of re-isolating and re-characterizing compounds like this compound. nih.gov The use of such databases is crucial, as deuterated chloroform is the most frequently reported solvent for NMR analysis of natural products, followed by other deuterated solvents like pyridine-d₅ and methanol-d₄. nih.gov

Elucidation of Trisphaeridine S Molecular Structure and Stereochemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural elucidation of natural products like Trisphaeridine, offering unparalleled detail about the arrangement of atoms within a molecule.

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the types of protons and carbons present and their immediate chemical environment.

¹H NMR Spectroscopy: Proton NMR spectra of this compound reveal a characteristic pattern of signals corresponding to its aromatic protons, methylenedioxy group, and other unique structural features. For instance, ¹H NMR data recorded at 600 MHz in CDCl₃ show distinct signals, including a singlet at δ 9.10 ppm assigned to H-6, doublets at δ 8.39 ppm and 8.15 ppm (with a coupling constant of J = 8.2 Hz) attributed to H-1 and H-4, respectively, and a singlet at δ 7.93 ppm for H-10 dergipark.org.tr. Other studies have reported similar assignments, with variations in chemical shifts depending on the spectrometer frequency and solvent used mdpi.comresearchgate.net. For example, ¹H NMR at 400 MHz in CDCl₃ has shown signals such as a singlet at δ 9.27 ppm and a doublet at δ 9.43 ppm (J = 8.7 Hz) mdpi.com. A different report in CDCl₃ noted a broad band doublet at δ 6.16 ppm for the methylene (B1212753) dioxy protons, singlets at δ 7.33 ppm (H-11) and δ 7.91 ppm (H-10), and doublets at δ 8.37 ppm and 8.13 ppm (J = 7.67 Hz) for aromatic protons researchgate.net.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton of this compound. In a ¹³C NMR spectrum recorded at 100 MHz in CDCl₃, several distinct signals are observed, reflecting the compound's aromatic and heterocyclic carbons. Key resonances include signals at δ 159.8, 159.2, 154.4, 147.3, 132.8, 131.3, 128.7, 126.9, 125.9, 125.8, 109.7, 102.5, and 99.6 ppm, along with signals for methyl groups at δ 55.8 and 55.6 ppm mdpi.com. These values are crucial for identifying the types of carbon environments present, such as aromatic carbons, carbons bearing oxygen or nitrogen, and methyl carbons.

Table 1: ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Solvent | Frequency (MHz) | Reference |

| H-6 | 9.10 | s | - | CDCl₃ | 600 | dergipark.org.tr |

| H-1 | 8.39 | d | 8.2 | CDCl₃ | 600 | dergipark.org.tr |

| H-4 | 8.15 | d | 8.2 | CDCl₃ | 600 | dergipark.org.tr |

| H-10 | 7.93 | s | - | CDCl₃ | 600 | dergipark.org.tr |

| H-10 | 7.91 | s | - | CDCl₃ | - | researchgate.net |

| H-11 | 7.33 | s | - | CDCl₃ | - | researchgate.net |

| H-Ar | 8.37 | d | 7.67 | CDCl₃ | - | researchgate.net |

| H-Ar | 8.13 | d | 7.67 | CDCl₃ | - | researchgate.net |

| H-Ar | 7.62 | m | - | CDCl₃ | - | researchgate.net |

| H-Ar | 9.43 | d | 8.7 | CDCl₃ | 400 | mdpi.com |

| H-Ar | 9.27 | s | - | CDCl₃ | 400 | mdpi.com |

| H-Ar | 8.08 | t | 7.9 | CDCl₃ | 400 | mdpi.com |

| H-Ar | 7.92 | t | 7.8 | CDCl₃ | 400 | mdpi.com |

| H-Ar | 7.69 | t | 7.4 | CDCl₃ | 400 | mdpi.com |

| H-Ar | 7.47 | s | - | CDCl₃ | 400 | mdpi.com |

| H-Ar | 6.85 | d | 2.4 | CDCl₃ | 400 | mdpi.com |

| CH₂ (methylenedioxy) | 6.16 | bd | - | CDCl₃ | - | researchgate.net |

| CH₃ (methoxy) | 4.13 | s | - | CDCl₃ | 400 | mdpi.com |

| CH₃ (methoxy) | 4.01 | s | - | CDCl₃ | 400 | mdpi.com |

Note: 's' = singlet, 'd' = doublet, 't' = triplet, 'm' = multiplet, 'bd' = broad doublet.

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Chemical Shift (ppm) | Solvent | Frequency (MHz) | Reference |

| C-X | 159.8 | CDCl₃ | 100 | mdpi.com |

| C-X | 159.2 | CDCl₃ | 100 | mdpi.com |

| C-X | 154.4 | CDCl₃ | 100 | mdpi.com |

| C-X | 147.3 | CDCl₃ | 100 | mdpi.com |

| C-X | 132.8 | CDCl₃ | 100 | mdpi.com |

| C-X | 131.3 | CDCl₃ | 100 | mdpi.com |

| C-X | 128.7 | CDCl₃ | 100 | mdpi.com |

| C-X | 126.9 | CDCl₃ | 100 | mdpi.com |

| C-X | 125.9 | CDCl₃ | 100 | mdpi.com |

| C-X | 125.8 | CDCl₃ | 100 | mdpi.com |

| C-X | 109.7 | CDCl₃ | 100 | mdpi.com |

| C-X | 102.5 | CDCl₃ | 100 | mdpi.com |

| C-X | 99.6 | CDCl₃ | 100 | mdpi.com |

| CH₃ (methoxy) | 55.8 | CDCl₃ | 100 | mdpi.com |

| CH₃ (methoxy) | 55.6 | CDCl₃ | 100 | mdpi.com |

Note: Specific carbon assignments (e.g., C-1, C-4a) are not provided in the snippets for this compound itself, but these values are indicative of the carbon environments.

To establish the connectivity between atoms and confirm assignments made from 1D NMR, various 2D NMR techniques are employed. Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in building the complete structural map of this compound dergipark.org.trscielo.brmdpi.comthieme-connect.comresearchgate.netscispace.comcabidigitallibrary.orgneurips.ccchemrxiv.org.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations, helping to trace the spin systems within the molecule and identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC establishes direct one-bond correlations between protons and the carbons to which they are directly attached. This is crucial for assigning specific proton signals to their corresponding carbon atoms dergipark.org.trscielo.brcabidigitallibrary.orgneurips.ccchemrxiv.orgkuleuven.becolumbia.edu. Source dergipark.org.tr explicitly states that HSQC experiments aided in the complete assignment of carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects correlations between protons and carbons separated by two or three bonds. This technique is vital for connecting different structural fragments and confirming the positions of substituents and functional groups, particularly across quaternary carbons or through heteroatoms dergipark.org.trscielo.brmdpi.comcabidigitallibrary.orgneurips.ccchemrxiv.orgkuleuven.becolumbia.edunih.gov. Source dergipark.org.tr highlights that HMBC experiments, alongside HSQC, were key to the complete assignment of carbon chemical shifts. For example, correlations from N-methyl hydrogens to carbons at δ 60.7 (C-4a) and 170.3 (C-6) firmly established the position of a carbonyl group at C-6 dergipark.org.tr.

These multidimensional NMR experiments collectively provide the detailed information required to confirm the planar structure and, where applicable, the relative stereochemistry of this compound.

One-Dimensional NMR Analysis (e.g., ¹H NMR, ¹³C NMR)

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry techniques are essential for determining the precise molecular weight and elemental composition of this compound, and for analyzing its fragmentation patterns, which offer further structural clues.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the exact molecular formula. For this compound, HRMS has confirmed its molecular formula as C₁₄H₉NO₂ researchgate.netebi.ac.uk. The molecular weight has been determined to be approximately 223.23 Da ebi.ac.uk. Mass spectral analysis has identified a molecular ion at m/z 223.1, consistent with this formula researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently utilized for the analysis of complex alkaloid mixtures found in Amaryllidaceae plants, including this compound znaturforsch.comresearchgate.netresearchgate.netacgpubs.orgufes.br. This technique separates volatile compounds based on their retention times and then analyzes them by mass spectrometry. GC-MS has been instrumental in identifying this compound within the alkaloid profiles of various plant species, such as Galanthus rizehensis znaturforsch.com and Zephyranthes filifolia researchgate.net, allowing for its detection and relative quantification within these complex natural extracts. While GC-MS primarily provides mass-to-charge ratio information, its coupling with chromatographic separation is vital for profiling and initial identification.

High-Resolution Mass Spectrometry (HRMS)

Complementary Spectroscopic and Analytical Techniques

In addition to NMR and MS, other spectroscopic and analytical methods can complement the structural elucidation process. Ultraviolet (UV) spectroscopy can provide information about the presence of chromophores within the this compound molecule dergipark.org.tr. Techniques like Infrared (IR) spectroscopy can identify characteristic functional groups, such as carbonyls or aromatic ring vibrations dergipark.org.trneurips.ccsolubilityofthings.comrssl.com. While not detailed for this compound specifically in the provided snippets, methods like X-ray crystallography (for single crystals) and elemental analysis are also powerful tools for unambiguous structure determination and confirmation of molecular formulas, respectively, in natural product chemistry rigaku.comsathyabama.ac.in. The integration of data from multiple spectroscopic techniques is often necessary for a comprehensive and robust structural assignment neurips.ccsolubilityofthings.commdpi.commdpi.com.

Mentioned Compounds:

this compound

(+)-Tazettine

N-methylcrinasiadine

11-Oxo-N-formyl-3,4-dihydro-N-norgraciline

11,12-didehydroanhydrolycorine

6-Oxotazettine

Angustine

Vittacarboline

Crinasiadine

Bicolorine

Crinine

Albomaculine

Haemanthamine

Vittatine

Lycoramine

Ismine

5,6-Dihydrobicolorine

Narwedine

Tazettine

1-acetyl-β-carboline

11-deoxytazettine

8-O-demethyl-maritidine

O-acetylcaranine

1-acetylpluvine

Assoanine

O-methyltazettine

Galanthindole

dihydrobicolorine

1-O-acetylcaranine

Galanthine

1-O-acetyllycorine

Sternbergine

2-methoxypratosine

Cantabricine

Galanthamine

N-demethylgalanthamine

N-formylnorgalanthamine

6-epimesembranol

Mesembrine

Pancratinine C

Hymenolitatines A-F

Pseudolycorine

Carltonine A

Carltonine B

Methyl-(S)-flavogallonate

2-hydroxydiplopterol (B563175)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools in the structural characterization of organic compounds, including alkaloids like this compound. These techniques provide complementary information about the functional groups present and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, offering insights into the presence of specific functional groups. For this compound, IR spectra have been recorded using instruments such as Bruker Tensor 27 researchgate.net and Varian Cary 50 ub.edu, as well as Jasco-J instruments wikidata.org. While specific IR absorption peak assignments for this compound are not detailed in the provided snippets, the phenanthridine (B189435) core structure of this compound, characterized by aromatic rings, a nitrogen atom, and an ether linkage, would typically exhibit characteristic absorption bands. These would include stretching vibrations for aromatic C-H bonds, C=C bonds within the aromatic systems, C-N bonds, and C-O bonds associated with the ether linkage. The absence of specific functional groups like hydroxyl (-OH) or carbonyl (C=O) would be indicated by the lack of their characteristic strong absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study electronic transitions within molecules, particularly those involving π-electrons in conjugated systems. This compound, with its extended aromatic phenanthridine system, exhibits characteristic absorption in the UV region. A reported UV spectrum in methanol (B129727) (MeOH) indicates a maximum absorption wavelength (λmax) at 203.51 nm with a molar absorptivity (log ε) of 3.90 ub.edu. This absorption is consistent with the π→π* transitions expected for the conjugated aromatic chromophore present in the this compound molecule. UV-Vis data, when analyzed in conjunction with other spectroscopic methods, helps confirm the presence of unsaturated and aromatic systems within the molecule.

Spectroscopic Data Table:

| Technique | Solvent | Wavelength (nm) | Molar Absorptivity (log ε) | Notes |

| UV-Vis | MeOH | 203.51 | 3.90 | Characteristic absorption of the chromophore |

Chiroptical Methods for Stereochemical Assignment

Chiroptical methods, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques used to determine the absolute configuration and conformation of chiral molecules. These methods exploit the differential absorption of left and right circularly polarized light by chiral substances.

This compound has the molecular formula C₁₄H₉NO₂ ub.eduebi.ac.uknih.govchemspider.comdergipark.org.tr and a molecular weight of approximately 223.23 g/mol ebi.ac.uknih.govdergipark.org.tr. Analysis of its chemical structure, derived from its SMILES notation (C1OC2=C(O1)C=C3C4=CC=CC=C4N=CC3=C2) ub.edu, reveals a planar phenanthridine core with an ether linkage. Crucially, this compound itself does not possess any stereogenic centers (chiral carbons) or other elements of chirality (like axial or planar chirality) in its core structure.

Therefore, this compound is an achiral molecule . Consequently, chiroptical methods are not directly applicable for determining its absolute configuration, as there is no inherent chirality to measure.

While this compound is achiral, the broader context of Amaryllidaceae alkaloids often involves compounds with complex stereochemistry. For chiral natural products and their derivatives, chiroptical spectroscopy, often in combination with theoretical calculations (e.g., Density Functional Theory - DFT), is vital for assigning absolute configurations and understanding conformational preferences nih.gov. These methods can provide crucial stereochemical information when other techniques, such as X-ray crystallography, are not feasible or yield ambiguous results.

List of Compound Names Mentioned:

this compound

Crinasiadine

Bicolorine

Tazettine

Albomaculine

Haemanthamine

Crinine

Lycorine

11-hydroxyvittatine

Hamayne

Deacetylcantabricine

O-methyltazettine

11,12-dehydroanhydrolycorine

Galanthindole

Dihydrobicolorine

Ismine

1-O-acetylcaranine

Galanthine

1-O-acetyllycorine

Sternbergine

2-methoxypratosine

Cantabricine

Galanthamine

N-demethylgalanthamine

N-formylnorgalanthamine

6-epimesembranol

Mesembrine

Pancratinine C

Vittatine

Crinamine

Papyramine

6-epi-Papyramine

2α,7-dimethoxyhomolycorine

Candimine

Pretazettine

3-epimacronine

N-methylcrinasiadine

11-Oxo-N-formyl-3,4-dihydro-N-norgraciline

11,12-dioxo-3,4-dihydro-N-norgraciline

6-oxotazettine

7-hydroxy-3',4'-methylenedioxy flavan (B184786)

Pluviine

Norpluviine

Caranine

Montanine

Pancracine

Tyramine

Protocatechuic aldehyde

Craugsodine

Isocraugsodine

Chemical Synthesis and Analog Design of Trisphaeridine

Total Synthesis Approaches to the Trisphaeridine Core Structure

The construction of the phenanthridine (B189435) skeleton of this compound has been achieved through several sophisticated synthetic strategies, leveraging advancements in organic synthesis.

Photochemical reactions have emerged as a powerful tool for constructing the phenanthridine ring system. These methods typically involve the irradiation of specifically designed precursors, often biphenyl (B1667301) derivatives, to induce cyclization.

One prominent approach utilizes the photochemical cyclization of biphenyl-2-carbaldehyde O-acetyl oximes or related oxime derivatives. Upon exposure to UV radiation or visible light in the presence of a photocatalyst, these precursors undergo cyclization to form the phenanthridine core, often via iminyl radical intermediates. For instance, the synthesis of this compound has been accomplished through the photo-cyclization of 6-(2,4,5-trimethoxyphenyl)benzo[d] rsc.orgbeilstein-journals.orgdioxole-5-carbaldehyde O-acetyl oxime, yielding a dimethoxy- rsc.orgbeilstein-journals.orgdioxolo[4,5-j]phenanthridine intermediate. Subsequent deprotection steps, such as the removal of methoxy (B1213986) groups, lead to the final this compound product. This methodology has been demonstrated to be applicable on a gram scale beilstein-journals.orgwits.ac.zad-nb.inforesearchgate.net.

Palladium catalysis plays a pivotal role in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. For the synthesis of this compound, palladium-catalyzed intramolecular aryl–aryl coupling reactions have proven effective in constructing the phenanthridine framework.

These strategies typically involve the cyclization of halo-amide precursors or related biaryl systems. For example, the total synthesis of this compound and norchelerythrine (B1205920) has been achieved through the internal aryl–aryl coupling of halo amides, which are often protected with a methoxymethyl (MOM) group. The reaction is mediated by palladium reagents, such as Pd(OAc)₂, in the presence of ligands like P(o-Tol)₃ and additives such as Ag₂CO₃. Following the palladium-catalyzed coupling, reduction steps, for instance with lithium aluminum hydride, and subsequent acid treatment are employed to furnish the target phenanthridine alkaloids rsc.orgrsc.orgresearchgate.net. This approach offers a direct route to the core structure by forming the critical biaryl linkage required for ring closure.

While specific metal-free C–H annulation or cascade reaction strategies directly applied to this compound synthesis are less extensively detailed in the provided literature, these methodologies represent a growing area in phenanthridine synthesis and hold potential for this compound construction.

Transition metal-free decarboxylative cyclization of biaryl-2-oxamic acids has been reported for the synthesis of phenanthridinones, indicating that metal-free routes are viable for related scaffolds nih.gov. Furthermore, visible light-mediated cyclization of benzamides using photocatalysts like 1-chloroanthraquinone (B52148) has also been employed for phenanthridinone synthesis, offering milder reaction conditions nih.gov. General strategies involving C–H activation are recognized as important for phenanthridine synthesis, suggesting that metal-free C–H annulation approaches could be developed or adapted for this compound researchgate.net.

Beyond the primary photochemical and palladium-catalyzed methods, other synthetic strategies and methodological developments contribute to the repertoire for phenanthridine synthesis, which could be applied to this compound.

These include benzyne-mediated reactions, hypervalent iodine-promoted cyclizations, and various palladium-catalyzed annulation reactions, such as those involving C–H activation of diazonium salts nih.govresearchgate.netacs.org. For instance, palladium-catalyzed annulation of arynes by o-halobenzamides provides a direct, one-step synthesis of phenanthridinones through simultaneous C–C and C–N bond formation acs.org. These diverse methodologies offer flexibility in designing synthetic pathways to complex phenanthridine structures.

Metal-Free C–H Annulation Methods and Cascade Reactions

Semisynthesis and Derivatization of this compound and its Congeners

The structural complexity and natural abundance of this compound and related Amaryllidaceae alkaloids also open avenues for semisynthesis and the design of novel derivatives.

Semisynthesis involves modifying naturally occurring compounds to create new analogs with potentially enhanced or altered properties. This often relies on regioselective functionalization, which targets specific positions on the molecule for chemical modification.

While detailed reports on the specific regioselective functionalization of this compound itself are limited in the provided search results, research into its congeners and related phenanthridine alkaloids has explored structural modifications. For instance, studies have aimed at designing and synthesizing derivatives of crinasiadine, this compound, and bicolorine to evaluate their biological activities, such as anti-Tobacco Mosaic Virus (TMV) effects mdpi.com. General methodologies for regioselective functionalization, including palladium-catalyzed substrate-controlled approaches rsc.org and C–H activation strategies nsf.gov, provide a framework for such modifications. The development of methods for the regioselective functionalization of complex natural products remains an active area of research, offering pathways to explore the structure-activity relationships of this compound and its analogs.

Synthesis of Structurally Diverse this compound Analogs

The synthesis of structurally diverse analogs of this compound involves modifying its core phenanthridine structure or creating related heterocyclic systems. These efforts aim to generate libraries of compounds for biological screening and SAR studies.

Key Synthetic Approaches and Analog Classes:

Phenanthridine Core Synthesis: Novel synthetic methodologies have been developed for constructing the phenanthridine skeleton, which forms the basis of this compound. These include photochemical methods involving the UV irradiation of biaryl oximes, a strategy that has been successfully applied to the synthesis of this compound itself nih.govbeilstein-journals.org. Another approach involves Suzuki–Miyaura coupling reactions to form biaryl precursors, followed by cyclization steps nih.govresearchgate.netresearchgate.net.

Phenanthridine Derivatives (4a~i): this compound (4a) has been utilized as a parent structure, with analogs 4b~i synthesized through similar routes, likely involving variations in substituents on the aromatic rings mdpi.com. These modifications are designed to probe the impact of electronic and steric properties on biological activity.

Phenanthridin-6(5H)-one Derivatives: This class of compounds, structurally related to phenanthridines, has been synthesized through various routes, including those starting from 2-bromo-N-phenylbenzamides via intramolecular free radical reactions or from 9-fluorenone (B1672902) via Beckmann rearrangement mdpi.com. Specific analogs, such as compounds 13a~e, were prepared by reacting phenanthridin-6(5H)-one with haloalkanes in the presence of a base mdpi.com.

5-Methylphenanthridinium Chloride Derivatives (5a~i): Quaternization of phenanthridine analogs at the nitrogen atom, for example, by methylation using dimethyl sulfate, yields phenanthridinium salts mdpi.com. These modifications alter the charge and physicochemical properties of the molecules.

B-Ring-Expanded Derivatives (16~18): To explore the influence of ring size on activity, B-ring-expanded analogs were synthesized. These were typically prepared from 2-aminobiphenyl (B1664054) precursors through a sequence involving acylation, intramolecular Friedel–Crafts alkylation to form dibenzoazepinone intermediates, followed by further functionalization and reduction mdpi.com.

Partially Saturated Analogs: The isolation of compounds like 2-methoxy-1,2,3,4-tetrahydrothis compound (22) from natural sources indicates interest in partially saturated analogs, which can be synthesized to investigate the role of saturation and specific functional groups thieme-connect.com.

Related Alkaloid Synthesis: Synthetic investigations into related Amaryllidaceae alkaloids, such as bicolorine, 5,6-dihydrobicolorine, and N-methylcrinasiadine, often employ methodologies like Suzuki coupling that are transferable to the design and synthesis of this compound analogs researchgate.netresearchgate.net.

Synthetic Strategies for Structure-Activity Relationship (SAR) Investigations of this compound Analogs

The synthesis of structurally diverse this compound analogs is strategically driven by the objective of elucidating structure-activity relationships (SAR). By systematically modifying specific parts of the this compound molecule and evaluating the resulting biological effects, researchers can identify key structural features responsible for activity and optimize lead compounds.

Key Strategies for SAR Exploration:

Modulating Electronic Properties via Aromatic Substitutions: A primary strategy involves introducing various substituents onto the aromatic rings of the phenanthridine core. Synthesizing compounds with electron-withdrawing groups (e.g., fluorine, bromine) and electron-donating groups (e.g., methoxy) allows for the investigation of how electronic distribution influences biological interactions mdpi.com. Structure-reactivity studies have indicated that the presence of ortho- or para-methoxy groups can be crucial for stabilizing reaction intermediates during synthesis, suggesting their potential importance in molecular recognition or activity nih.gov.

Investigating the Impact of Ring Size and Conformation: The synthesis of B-ring-expanded derivatives (compounds 16-18) was specifically undertaken to explore how altering the size and conformation of the fused ring system affects biological activity mdpi.com. This approach helps determine the spatial requirements for optimal interaction with a biological target.

Exploring Related Scaffolds: The development of synthetic routes for related phenanthridine alkaloids and their derivatives provides a broader chemical space for SAR studies. By synthesizing compounds with variations in the core heterocyclic system, researchers can gain insights into the essential structural elements required for activity and identify new pharmacophores researchgate.netresearchgate.net.

These synthetic strategies enable the generation of targeted analog libraries, facilitating a systematic exploration of the this compound chemical space to identify compounds with enhanced efficacy or novel biological profiles.

Table 1: Synthesized this compound Analogs and Modifications for SAR Studies

| Category of Analog / Modification | Key Structural Feature / Modification | Representative Examples / Classes | Purpose in SAR Study |

| Aromatic Ring Substitution | Introduction of electron-withdrawing groups (e.g., F, Br) | Phenanthridine derivatives (4a~i) with halogen substituents | To probe the effect of electronic withdrawal on activity. |

| Introduction of electron-donating groups (e.g., OCH₃) | Phenanthridine derivatives (4a~i) with methoxy substituents | To investigate the impact of electron donation and potential for hydrogen bonding. | |

| B-Ring Modification | Expansion of the B-ring | B-ring-expanded derivatives (16~18) | To assess the influence of altered ring size and conformation on biological activity. |

| Nitrogen Atom Modification | Quaternization (e.g., N-methylation) | 5-methylphenanthridinium chloride derivatives (5a~i) | To modify charge, polarity, and solubility, impacting cellular interactions. |

| Core Scaffold Variation | Formation of phenanthridin-6(5H)-one systems | Phenanthridin-6(5H)-one derivatives (3a | To explore the biological activity of related heterocyclic frameworks. |

| Introduction of partial saturation in rings | 2-methoxy-1,2,3,4-tetrahydrothis compound (22) | To evaluate the role of saturation and specific functional group placement. | |

| Synthesis of structurally related phenanthridine alkaloids | Bicolorine, N-methylcrinasiadine, and their derivatives | To leverage synthetic methodologies and explore broader chemical space for activity. |

Exploration of Biological Activities and Underlying Molecular Mechanisms of Trisphaeridine

Antiviral Activity Investigations of Trisphaeridine and its Derivatives

Research has highlighted the antiviral potential of this compound and related compounds derived from Amaryllidaceae species. These investigations have focused on its efficacy against plant viruses and human viral pathogens.

Activity against Tobacco Mosaic Virus (TMV) and Related Plant Viruses

This compound has been identified as a parent structure in studies aimed at developing novel anti-plant virus agents hud.ac.ukresearchgate.netmdpi.com. These investigations involved designing and synthesizing derivatives based on this compound, crinasiadine, and bicolorine, with the goal of identifying compounds with potent activity against Tobacco Mosaic Virus (TMV) hud.ac.ukresearchgate.netmdpi.com. While specific quantitative data on this compound's direct TMV inhibitory activity is limited in the provided literature, its role as a foundational molecule in this research area underscores its relevance hud.ac.ukresearchgate.netmdpi.com. Derivatives synthesized from these parent structures have shown inhibitory activities comparable to established antiviral agents like ningnanmycin (B12329754) hud.ac.ukresearchgate.netmdpi.com.

Preliminary studies exploring the mechanisms of action against TMV have primarily focused on derivatives of Amaryllidaceae alkaloids, including those related to this compound. For instance, one derivative (compound 18) was investigated using transmission electron microscopy and molecular docking, suggesting a potential interference with the elongation phase of the TMV assembly process hud.ac.ukresearchgate.netresearchgate.net. Another derivative (compound 3) demonstrated interaction with the TMV coat protein, indicating a possible mechanism of weakening viral infectivity through binding acs.org. Direct mechanistic insights specifically for this compound's interference with TMV assembly are not detailed in the reviewed literature.

Activity against Poliovirus

This compound has demonstrated significant antiviral activity against Poliovirus researchgate.nettandfonline.comnih.govresearchgate.nettandfonline.comresearchgate.net. In vitro studies have reported an IC50 value of 0.1427 µg/mL for this compound against poliovirus tandfonline.comnih.govresearchgate.nettandfonline.com. The compound also exhibited a cytotoxicity concentration (CC50) of 36.59 µg/mL, resulting in a favorable selective index (SI) of 120.80, which suggests a good therapeutic margin tandfonline.comnih.govtandfonline.com. Compared to other active compounds like lycorine (B1675740) and 7-hydroxy-3',4'-methylenedioxyflavan (B1220988), this compound showed considerable antiviral efficacy with moderate toxicity tandfonline.comnih.govtandfonline.comresearchgate.net.

Table 1: this compound Activity Against Poliovirus

| Compound | Antiviral IC50 (µg/mL) | Cytotoxicity CC50 (µg/mL) | Selective Index (SI) | Reference |

| This compound | 0.1427 | 36.59 | 120.80 | tandfonline.comnih.govtandfonline.com |

Antiretroviral Activity Profiling

This compound has been identified as possessing high antiretroviral activity against HIV-1 replication in vitro thieme-connect.comnih.govresearchgate.netcore.ac.uk. Studies conducted on MT4 cells, utilizing p24 antigen assays and solid-phase reverse transcriptase testing, revealed that this compound, along with lycorine, homolycorine, and haemanthamine, effectively inhibits HIV-1 replication thieme-connect.comnih.govresearchgate.netcore.ac.uk. This compound demonstrated an IC50 value in the range of 0.4 to 7.3 µg/mL, with a specific report indicating an ID50 of 5.0 µg/mL thieme-connect.comnih.govresearchgate.netcore.ac.uk. These studies also noted that these active alkaloids generally exhibited low therapeutic indices (TI50), ranging from 1.3 to 1.9 thieme-connect.comnih.govresearchgate.netcore.ac.uk.

Table 2: this compound Antiretroviral (HIV-1) Activity

| Compound | HIV-1 Replication Inhibitory Activity (IC50, µg/mL) | Therapeutic Index (TI50) | Reference |

| This compound | 5.0 (range 0.4-7.3) | 1.3-1.9 | thieme-connect.comnih.govresearchgate.netcore.ac.uk |

Antiproliferative and Cytotoxic Activity Studies of this compound (in vitro and animal models)

Evaluation against Diverse Mammalian Cancer Cell Lines

This compound has been tested against a range of cancer cell lines, including HeLa, MCF7, A431, L5178 PAR, L5178 MDR, HL-60, K562, A549, HepG2, and HT-29 thieme-connect.comthieme-connect.comnih.gov. In several of these assays, this compound displayed limited cytotoxic activity. For instance, against HeLa, MCF7, A431, L5178 PAR, and L5178 MDR cell lines, its IC50 values were reported to be poor, ranging from 20.3 µM to over 30 µM thieme-connect.comthieme-connect.com. Specifically, IC50 values were noted as 24.1 µM for HeLa, 21.1 µM for MCF7, > 30 µM for A431, 20.3 µM for L5178 PAR, and 29.5 µM for L5178 MDR thieme-connect.comthieme-connect.com.

In studies involving HL-60, K562, A549, HepG2, and HT-29 cell lines, this compound was characterized as a poor cytotoxic agent, with IC50 values consistently exceeding 40 µM thieme-connect.comthieme-connect.com. Furthermore, in tests against HepG2 and MCF7 cancer cells, as well as the normal murine L929 fibroblastic cell line, this compound was found to be inactive, with IC50s greater than 220 µM thieme-connect.comnih.gov.

While this compound did not exhibit strong cytotoxic effects in many cancer cell lines, it demonstrated a protective role in SH-SY5Y neuroblastoma cells, buffering them from injuries induced by hydrogen peroxide (H2O2), Aβ 25–35, and cobalt chloride (CoCl2) thieme-connect.comnih.gov. Additionally, this compound, alongside 2-O-acetyllycorine, was observed to induce apoptosis in HeLa cells iiarjournals.org.

Table 3: this compound Cytotoxicity Against Mammalian Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| HeLa | 24.1 | thieme-connect.comthieme-connect.com |

| MCF7 | 21.1 | thieme-connect.comthieme-connect.com |

| A431 | > 30 | thieme-connect.comthieme-connect.com |

| L5178 PAR | 20.3 | thieme-connect.comthieme-connect.com |

| L5178 MDR | 29.5 | thieme-connect.comthieme-connect.com |

| HL-60 | > 40 | thieme-connect.comthieme-connect.com |

| K562 | > 40 | thieme-connect.comthieme-connect.com |

| A549 | > 40 | thieme-connect.comthieme-connect.com |

| HepG2 | > 40, > 220 | thieme-connect.comthieme-connect.comnih.gov |

| HT-29 | > 40 | thieme-connect.comthieme-connect.com |

| MCF7 | > 40, > 220 | thieme-connect.comthieme-connect.comnih.gov |

Note: Some sources provide ranges or "greater than" values, which are represented as such.

List of Compounds Mentioned:

this compound

Ismine

Norismine

Lycorine

Norgalanthamine

N-formylgalanthamine

Galanthamine

Lycoraminone

Norlycoramine

Pancracine

Narwedine

Lycoramine

Pretazettine

Homolycorine

Haemanthamine

2-O-acetyllycorine

Crinasiadine

Bicolorine

5,6-dihydrobicolorine

2-methoxy-1,2,3,4-tetrahydrothis compound

3-Methoxy-3,4-dihydrothis compound

Montanine

Coccinine

7-hydroxy-3',4'-methylenedioxyflavan

Investigation of Multidrug Resistance (MDR) Reversing Activity

Multidrug resistance (MDR) is a major challenge in cancer chemotherapy, where cancer cells develop resistance to a wide range of cytotoxic drugs. This resistance is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell nih.gov. Studies have investigated the potential of Amaryllidaceae alkaloids, including this compound, to reverse this resistance.

This compound has demonstrated efficacy in reversing MDR in specific cellular models. In experiments utilizing human MDR1-gene-transfected L5178 mouse lymphoma cells, this compound was found to increase the intracellular concentration of the fluorescent dye rhodamine-123 (Rh-123) by approximately 30-fold compared to untreated cells iiarjournals.orgiiarjournals.orgnih.gov. This increased retention of Rh-123 is indicative of reduced efflux, suggesting that this compound can inhibit the activity of efflux pumps like P-gp. Furthermore, this compound, in combination with doxorubicin (B1662922), enhanced the antiproliferative activity of the chemotherapy drug against these multidrug-resistant cells, as determined by checkerboard assays iiarjournals.orgiiarjournals.orgnih.gov. While one study indicated that this compound did not display significant efflux pump inhibitory effects at a specific concentration in a different assay researchgate.net, the Rh-123 accumulation and doxorubicin potentiation data highlight its potential as an MDR-reversing agent.

Table 1: this compound's Effect on Multidrug Resistance

| Activity Measured | Cell Line Used | Finding | Reference(s) |

| Rh-123 Accumulation (MDR Reversal) | L5178 mouse lymphoma cells (MDR1-transfected) | Increased intracellular Rh-123 concentration by 30-fold | iiarjournals.orgiiarjournals.orgnih.gov |

| Enhancement of Doxorubicin Activity | L5178 mouse lymphoma cells (MDR1-transfected) | Enhanced antiproliferative activity of doxorubicin (checkerboard method) | iiarjournals.orgiiarjournals.orgnih.gov |

Analysis of Apoptosis-Inducing Capacity

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, making it a desirable target for cancer therapies. This compound has been investigated for its ability to induce apoptosis in cancer cells.

Research has shown that this compound can induce apoptosis in HeLa cells iiarjournals.orgiiarjournals.orgnih.gov. This was assessed through methods such as acridine (B1665455) orange and ethidium (B1194527) bromide dual staining and flow cytometry analysis of the subG1 cell population, which are standard techniques for detecting apoptotic cells iiarjournals.orgiiarjournals.orgnih.gov. While this compound has demonstrated this capacity, other Amaryllidaceae alkaloids, such as lycorine and pretazettine, have been noted to exhibit more potent cytotoxic and apoptosis-inducing effects via the caspase-3 pathway in some studies nih.gov. Nevertheless, the findings indicate that this compound possesses the capability to trigger programmed cell death in certain cancer cell lines.

Exploration of Molecular Targets and Pathways Involved in Antiproliferative Effects

This compound has exhibited antiproliferative effects on both human and mouse cell lines, as evidenced by MTT assays iiarjournals.orgiiarjournals.orgnih.gov. These findings suggest that this compound can inhibit cancer cell growth. However, the specific molecular targets and signaling pathways through which this compound exerts its antiproliferative effects are not explicitly detailed in the provided literature snippets. General mechanisms associated with Amaryllidaceae alkaloids in chemoprevention include the modulation of intracellular signaling cascades, induction of phase II enzymes, promotion of programmed cell death, and anti-inflammatory activities rsc.org. Further research would be necessary to pinpoint the precise molecular mechanisms underlying this compound's antiproliferative actions.

Neuroprotective Activity Research of this compound (in vitro and animal models)

Neurodegenerative diseases, such as Alzheimer's disease (AD), are characterized by progressive neuronal dysfunction and loss, often linked to oxidative stress, inflammation, and the accumulation of toxic protein aggregates like amyloid-beta (Aβ) peptides mdpi.comnih.gov. Compounds that can protect neurons from these insults are of significant therapeutic interest. This compound has shown promise in mitigating neurotoxicity in in vitro models.

Mitigation of Neurotoxicity Induced by Oxidative Stress and Amyloid-Beta Peptides

This compound has demonstrated a capacity to protect neuronal cells against damage induced by oxidative stress and amyloid-beta peptides. In studies investigating neuroprotection, this compound was found to provide significant relief from injuries induced by hydrogen peroxide (H2O2), a common model for oxidative stress, and by amyloid-beta 25–35 (Aβ25–35) peptide, a fragment implicated in AD pathogenesis thieme-connect.com.

At a concentration of 12.5 µM, this compound treatment resulted in improved cell viability in neuronal models subjected to these toxic challenges thieme-connect.com. Specifically, cell viability was observed to be 75.5% when cells were exposed to H2O2, compared to 59.7% in untreated cells under H2O2 stress. Similarly, for Aβ25–35-induced toxicity, cell viability was 69.5% with this compound treatment, compared to 58.1% in the control group thieme-connect.com. These findings suggest that this compound can counteract the damaging effects of oxidative stress and amyloid-beta peptides, thereby offering neuroprotection thieme-connect.comsci-hub.se.

Table 2: this compound's Neuroprotective Effects Against Specific Neurotoxicants

| Neurotoxic Agent | Treatment Concentration | Cell Viability (this compound treated) | Cell Viability (Untreated Control) | Percentage Improvement | Reference(s) |

| H2O2 | 12.5 µM | 75.5% | 59.7% | 15.8% | thieme-connect.com |

| Aβ25–35 | 12.5 µM | 69.5% | 58.1% | 11.4% | thieme-connect.com |

Cellular Mechanisms of Neuroprotection in Neuronal Models

While this compound has shown protective effects against neurotoxic agents, the precise cellular mechanisms underlying this neuroprotection are not extensively detailed in the provided literature. General mechanisms of neuroprotection by Amaryllidaceae alkaloids and other plant-derived compounds often involve antioxidant activities, modulation of inflammatory pathways, and regulation of cell survival pathways thieme-connect.demdpi.commdpi.comnih.gov. However, specific molecular targets or pathways directly activated or modulated by this compound to achieve its neuroprotective effects have not been explicitly identified in the reviewed snippets.

Cholinesterase Inhibitory Activity Assessments of this compound

Cholinesterase inhibitors, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are a cornerstone in the symptomatic treatment of Alzheimer's disease (AD). These enzymes are responsible for hydrolyzing acetylcholine (B1216132), a neurotransmitter vital for memory and cognition. Inhibiting their activity can help preserve acetylcholine levels in the brain mdpi.comnih.gov.

This compound has been evaluated for its cholinesterase inhibitory potential. Specifically, this compound, classified as a narciclasine-type alkaloid, demonstrated inhibitory activity against butyrylcholinesterase (BuChE) with an IC50 value of 33.1 ± 3.6 µg/mL scilit.com. It was among the Amaryllidaceae alkaloids purified and assessed for both AChE and BuChE inhibitory activities scilit.com. While its activity against AChE was also evaluated, the specific IC50 value for AChE inhibition by this compound was not detailed in the provided results.

Table 3: this compound's Cholinesterase Inhibitory Activity

| Enzyme Inhibited | IC50 Value | Reference(s) |

| BuChE | 33.1 ± 3.6 µg/mL | scilit.com |

Compound List:

this compound

Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)

Studies investigating the cholinesterase inhibitory potential of Amaryllidaceae alkaloids have included this compound. In evaluations of compounds isolated from Zephyrantes carinata, this compound was identified as a narcissiclasine-type alkaloid researchgate.net. This research indicated that this compound exhibited inhibitory activity against butyrylcholinesterase (BuChE), with a reported IC50 value of 33.1 ± 3.6 μg/mL researchgate.net. While this compound was also analyzed in computational molecular docking studies targeting AChE, specific experimental IC50 values for its inhibition of acetylcholinesterase (AChE) were not prominently detailed in the reviewed literature.

Kinetic Characterization of Enzyme Inhibition

Detailed kinetic characterization data specifically for this compound's inhibition of AChE or BuChE, such as the determination of inhibition constants (Ki), Michaelis constants (Km), or the precise mode of inhibition (e.g., competitive, non-competitive, mixed), was not explicitly found in the reviewed literature for this compound itself. While general kinetic studies have been performed on other classes of compounds targeting these enzymes, specific kinetic parameters for this compound's interaction with AChE and BuChE remain an area for further investigation.

Computational Molecular Docking and Binding Site Analysis

Computational molecular docking studies have been employed to explore the potential interactions of this compound with the active sites of cholinesterase enzymes. In one such analysis, this compound was docked into the active sites of AChE and BuChE, yielding docking scores of -7.38 for AChE and -7.27 for BuChE nih.gov. These scores suggest a degree of binding affinity.

The active sites of both AChE and BuChE are characterized by a deep gorge, approximately 20 Å in depth lupinepublishers.commdpi.com. This gorge contains a catalytic active site (CAS) and a peripheral anionic site (PAS) mdpi.comnih.gov. The CAS is crucial for substrate hydrolysis and typically involves a catalytic triad (B1167595) of amino acids, such as Serine (Ser), Histidine (His), and Glutamic acid (Glu) lupinepublishers.commdpi.comresearchgate.net. The PAS, often located near aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr), can play a role in allosteric inhibition or binding of larger molecules lupinepublishers.commdpi.comnih.govnih.govmdpi.com. For instance, key residues involved in binding within the AChE active site include Trp286 and Tyr337 nih.govmdpi.com, while BuChE's active site involves residues like Ser198, His438, and Trp82 nih.gove-nps.or.kr. The docking scores for this compound indicate potential interactions within these enzyme structures, providing a basis for understanding its molecular mechanism of action.

Emerging Applications and Advanced Computational Studies of Trisphaeridine

Assessment of Trisphaeridine as a Liquid Organic Hydrogen Carrier (LOHC)

Liquid Organic Hydrogen Carriers (LOHCs) represent a promising avenue for the safe and efficient storage and transport of hydrogen, a key element in the transition towards a decarbonized energy future. This compound, sourced from renewable natural products, is being explored as a sustainable alternative to fossil-based LOHC molecules.

First-Principles Computational Thermodynamics of Dehydrogenationresearchgate.netarxiv.orgdoi.orgarxiv.org

First-principles thermodynamics calculations, often employing Density Functional Theory (DFT) with functionals like GGA-PBE, have been utilized to evaluate the potential of this compound as an LOHC. These studies focus on the thermodynamics governing the release of hydrogen from its hydrogenated form, perhydro-trisphaeridine. The calculations indicate that this compound possesses favorable energetics for hydrogen storage. Specifically, the dehydrogenation of perhydro-trisphaeridine exhibits an average standard enthalpy change of approximately 54 kJ/mol-H₂ researchgate.netarxiv.orgdoi.orgarxiv.org. This value is comparable to that of perhydro-N-ethylcarbazole, a well-established LOHC known for its low dehydrogenation enthalpy, suggesting this compound's potential for efficient hydrogen release researchgate.netarxiv.orgdoi.orgarxiv.org.

Energetic Profiles and Reversibility Studies in Hydrogen Storageresearchgate.netarxiv.orgdoi.orgarxiv.orgyoutube.commdpi.comresearchgate.net

The reversibility of the hydrogen storage cycle is a critical factor for LOHC viability. Computational studies have revealed that while other Amaryllidaceae alkaloids like norbelladine (B1215549) suffer from low reversibility due to the formation of stabler isomers during hydrogenation, this compound demonstrates more favorable characteristics researchgate.netarxiv.orgdoi.orgarxiv.orgmdpi.comresearchgate.net. The dehydrogenation process for this compound is described as reversible youtube.commdpi.comresearchgate.net. Further thermodynamic analysis indicates that the Gibbs free energy change (ΔG) for the dehydrogenation of this compound becomes zero at approximately 420 K, suggesting a feasible temperature for hydrogen release doi.org. The high hydrogen storage capacity, estimated at ~5.9 wt%, combined with these favorable energetic profiles and reversibility, underscores this compound's promise as a bio-based LOHC candidate researchgate.netarxiv.orgdoi.orgarxiv.orgmdpi.comresearchgate.net.

| LOHC Property | This compound | Perhydro-N-ethylcarbazole | Norbelladine | Unit | References |

| Hydrogen Storage Capacity | ~5.9 | ~5.8 | ~4.0 | wt% | researchgate.netarxiv.orgdoi.orgarxiv.orgmdpi.comresearchgate.netuantwerpen.bemdpi.comcolab.ws |

| Dehydrogenation Enthalpy | ~54 | ~54 | N/A | kJ/mol-H₂ | researchgate.netarxiv.orgdoi.orgarxiv.orgmdpi.comresearchgate.netuantwerpen.bemdpi.comcolab.ws |

| Reversibility | Favorable | Established | Low | - | researchgate.netarxiv.orgdoi.orgarxiv.orgmdpi.comresearchgate.net |

| ΔG Zero Temperature (approx.) | ~420 | N/A | N/A | K | doi.org |

Chemoinformatics and In Silico Modeling for this compound Research

Chemoinformatics and in silico modeling techniques are instrumental in understanding the potential biological activities of natural products like this compound, guiding research in areas such as drug discovery and development.

Structure-Based Drug Design Initiatives

This compound and related Amaryllidaceae alkaloids have been investigated for various biological activities, including enzyme inhibition and antiviral properties. Molecular docking studies, a key technique in structure-based drug design, have been employed to predict the binding interactions of this compound or its derivatives with biological targets. For instance, studies involving compounds structurally related to this compound have explored their interaction with the Tobacco Mosaic Virus (TMV) coat protein, suggesting potential interference with viral assembly processes mdpi.comhud.ac.ukdntb.gov.uaresearchgate.net. Furthermore, this compound has been evaluated for its inhibitory effects on enzymes such as butyrylcholinesterase (BChE), where it demonstrated an IC₅₀ value of 33.1 ± 3.6 μg/mL sciforum.net. While some studies indicate limited cytotoxicity against tumor cell lines for this compound and its derivatives, their potential in other biological contexts is an active area of research researchgate.net.

Future Research Directions and Translational Perspectives for Trisphaeridine

Elucidation of Biosynthetic Pathways and Enzymology of Trisphaeridine

The biosynthesis of Amaryllidaceae alkaloids (AAs) is a complex process, generally understood to originate from the amino acids phenylalanine and tyrosine nih.govcore.ac.uknih.govresearchgate.netrsc.orgmdpi.commdpi.commdpi.com. These pathways converge on key intermediates such as norbelladine (B1215549) and subsequently 4′-O-methylnorbelladine, which undergo oxidative phenol (B47542) coupling catalyzed by enzymes, often cytochrome P450s, to form the diverse AA skeletons nih.govcore.ac.uknih.govresearchgate.netmdpi.com. While these general pathways are established, the specific enzymatic steps and genes responsible for this compound's unique structure remain largely uncharacterized researchgate.net. Understanding these precise biosynthetic routes is critical for identifying bottlenecks and potential targets for metabolic engineering.

Future research should focus on:

Identifying Key Enzymes: Employing biochemical assays and genetic approaches to pinpoint the specific enzymes involved in this compound's formation, particularly those responsible for its characteristic oxidative coupling and subsequent modifications.

Gene Discovery and Characterization: Utilizing transcriptomic and genomic data from this compound-producing plants to identify candidate genes encoding these enzymes. Functional characterization of these genes will be essential to confirm their roles.

Pathway Mapping: Detailed mapping of the entire biosynthetic pathway, including the identification of all intermediate metabolites, to provide a comprehensive understanding of this compound's natural production.

Development of Sustainable Production Methods for this compound

Currently, this compound is primarily obtained through extraction from its natural plant sources nih.govmdpi-res.com. Chemical synthesis routes exist but are often complex and may not be economically viable or scalable for large-scale production mdpi.comresearchgate.net. The reliance on plant extraction can be limited by yield variability, environmental impact, and the sustainability of harvesting practices.

Translational efforts should prioritize:

Optimized Extraction and Purification: Developing more efficient and environmentally friendly protocols for extracting and purifying this compound from plant biomass, potentially exploring different plant parts or growth stages.

Chemical Synthesis Improvement: Investigating novel and more efficient chemical synthesis strategies that are amenable to scale-up, potentially utilizing greener chemistry principles and catalytic methods.

Biotechnological Production: Exploring the potential for biotechnological approaches, such as microbial fermentation or plant cell/tissue culture systems, engineered to produce this compound. This could involve heterologous expression of identified biosynthetic genes in host organisms like Saccharomyces cerevisiae core.ac.ukmdpi.comnih.gov.

Identification of Undiscovered Biological Targets and Mechanisms of Action

This compound has demonstrated antiretroviral activity, antiproliferative effects, and the ability to reverse multidrug resistance by increasing intracellular drug accumulation nih.govscispace.comiiarjournals.org. Some derivatives have also shown potential antiviral activity against plant viruses mdpi.commdpi.comthieme-connect.commdpi.comresearchgate.net. However, the precise molecular targets and detailed mechanisms through which this compound exerts these effects are not fully elucidated. Understanding these mechanisms is paramount for rational drug design and optimizing therapeutic efficacy.

Key areas for future investigation include:

Target Identification: Employing advanced techniques such as affinity-based pull-down assays, chemical proteomics, and CRISPR-based screening to identify the specific cellular proteins or pathways that this compound interacts with nih.govnih.gov.

Mechanistic Studies: Conducting in-depth studies to elucidate how this compound influences cellular processes like cell cycle progression, apoptosis induction, viral replication, or drug efflux mechanisms.

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to understand how structural modifications impact its biological activity and target engagement, which can guide the development of more potent and selective compounds.

Exploration of this compound in Combination Therapies (preclinical context)

Preclinical studies have indicated that this compound, in combination with other agents like 2-O-acetyllycorine, can enhance the antiproliferative activity of chemotherapy drugs such as doxorubicin (B1662922) against multidrug-resistant cancer cells scispace.comiiarjournals.org. This synergistic effect suggests that this compound could play a valuable role in combination therapies, potentially overcoming resistance mechanisms or augmenting the efficacy of existing treatments.

Future research should focus on:

Preclinical Combination Studies: Systematically evaluating this compound in combination with a range of therapeutic agents (e.g., cytotoxic drugs, targeted therapies, immunomodulators) across various disease models, particularly in oncology and virology.

Synergy Mechanism Elucidation: Investigating the molecular basis for observed synergistic effects, such as enhanced target engagement, modulation of drug efflux pumps, or synergistic induction of apoptosis.

Therapeutic Window Optimization: Determining optimal dosing and scheduling for this compound in combination regimens to maximize therapeutic benefit while minimizing potential toxicities.

Integration of Omics Technologies in Comprehensive this compound Studies

The advent of omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers powerful tools to unravel complex biological processes nih.govcore.ac.ukmdpi.combohrium.com. These approaches have already begun to shed light on Amaryllidaceae alkaloid biosynthesis, leading to the identification of candidate genes and enzymes nih.govcore.ac.ukmdpi.combohrium.com. Integrating these technologies can provide a holistic understanding of this compound's production, its interactions within biological systems, and its metabolic fate.

Key translational applications of omics technologies include:

Multi-Omics Integration: Combining data from transcriptomics, proteomics, and metabolomics to build comprehensive models of this compound biosynthesis and its cellular impact. This integrated approach can reveal previously unknown regulatory networks and metabolic pathways.

Biomarker Discovery: Utilizing metabolomic profiling to identify biomarkers associated with this compound's production in plants or its therapeutic response in preclinical models.

Metabolic Engineering Guidance: Employing omics data to guide metabolic engineering strategies for enhancing this compound production in microbial or plant cell culture systems, by identifying rate-limiting steps or regulatory targets.

By pursuing these research directions, the scientific community can unlock the full potential of this compound, paving the way for novel therapeutic applications and sustainable production methods.

Compound List

this compound

Narciclasine

Pancratistatin

N-methylcrinasiadine

Phamine

Galanthamine

Crinine

Haemanthamine

Tazettine

Homolycorine

Montanine

Norbelladine

Ismine

2-O-acetyllycorine

Pretazettine

Crinasiadine

Bicolorine

3-methoxy-3,4-dihydrothis compound

2-methoxy-1,2,3,4-tetrahydrothis compound

3-epidihydrosanguinine

Zephyranines A-I

6-O-ethylnerinine

Zephyranthine-6-one

3-O-deacetyl-sternbergine

N-(chloromethyl)galanthamine

Sanquinine

O-demethyllycoramine

Deoxypretazettine

Lycolongirine C

Norpluviine

Caranine

Pluviine

Craugsodine

Isocraugsodine

Tyramine

Protocatechuic aldehyde

Cinnamic acid

Ribavirin

Doxorubicin

Taxol

Verapamil

Phenazine

Ethidium (B1194527) bromide

Propidium iodide

Phenaglydon

Sanguinine

Nornarwedine

Noroxopluviine

Tylophorine

Antofine

Hordenine

Costemline

ABT-301

Tislelizumab

Bevacizumab

Homoharringtonine

ABT-199

常见问题

Q. What are the established synthetic routes for Trisphaeridine, and what are their limitations?

this compound is synthesized via a photochemical cyclization of biphenyl oximes. A key method involves Suzuki–Miyaura coupling of 1-bromo-2,4,5-trimethoxybenzene with a boronic acid derivative to form a biaryl aldehyde, followed by oxime formation and UV-mediated cyclization, yielding this compound in 6.5% overall yield . Limitations include low yields due to competing side reactions and the need for specialized UV equipment. Researchers should optimize reaction parameters (e.g., light intensity, solvent) and consider alternative catalysts to improve efficiency.

Q. Which pharmacological activities of this compound are well-documented, and how can they be experimentally validated?

this compound exhibits DNA-binding and antiparasitic properties, as inferred from structural analogs like ethidium bromide . To validate these, researchers can conduct in vitro assays such as fluorescence-based DNA intercalation studies, cytotoxicity tests against parasite cultures (e.g., Leishmania), and comparative analyses with known DNA-targeting agents. Ensure assay conditions (pH, temperature, concentration) are standardized to minimize variability .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for structural elucidation and purity assessment. For intermediates like oximes, infrared (IR) spectroscopy can confirm functional groups. Always report retention times (HPLC), coupling constants (NMR), and comparison to literature data for reproducibility .

Advanced Research Questions

Q. How can researchers optimize the low yield in this compound synthesis?

Yield optimization requires systematic investigation of reaction variables:

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for Suzuki–Miyaura coupling efficiency.

- Photochemical conditions : Vary UV wavelength (254 nm vs. 365 nm) and exposure time to minimize side products.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance cyclization kinetics. Document all modifications in supplementary materials to enable replication .

Q. What strategies can resolve discrepancies in reported bioactivities of this compound?

Contradictions in bioactivity data often arise from assay heterogeneity. Address this by:

- Triangulation : Combine multiple methods (e.g., in vitro binding assays, computational docking, and in vivo efficacy studies) to cross-validate results .

- Standardization : Adopt consensus protocols from organizations like the NIH for parasite screening or cytotoxicity testing.

- Meta-analysis : Reanalyze published data using unified statistical models to identify confounding variables .

Q. How can in silico modeling predict this compound’s molecular interactions and guide experimental design?

Molecular docking (e.g., AutoDock Vina) can simulate this compound’s binding to DNA or enzyme targets (e.g., topoisomerases). Validate predictions with mutagenesis studies or Isothermal Titration Calorimetry (ITC). Use density functional theory (DFT) to analyze electronic properties influencing reactivity. Share computational parameters (force fields, grid sizes) to ensure reproducibility .

Q. What methodologies apply contradiction analysis to this compound research?

The TRIZ model identifies technical contradictions (e.g., improving yield vs. reducing cost). For this compound, apply TRIZ principles to:

- Parameter adjustment : Increase UV intensity (improving cyclization) while using cheaper light sources.

- Resource utilization : Repurpose byproducts from earlier synthesis steps. Document contradictions in a matrix to prioritize solutions .

Methodological Guidelines

- Experimental Design : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame questions. For example, a study on this compound’s antitumor mechanisms should specify cell lines, dosing regimens, and ethical approvals for animal models .

- Data Validation : Include negative controls (e.g., untreated parasites in bioassays) and report confidence intervals for quantitative results. Use open-access repositories like PubChem to deposit raw data .

- Literature Review : Prioritize primary sources (e.g., Journal of Organic Chemistry) over reviews to avoid biased interpretations. Cross-reference synthesis protocols with patents (e.g., USPTO) for technical insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。